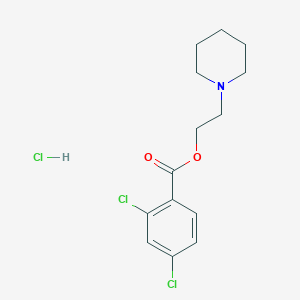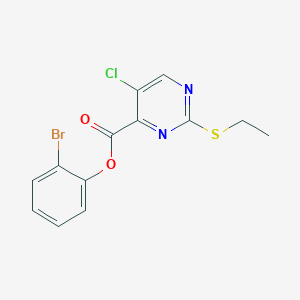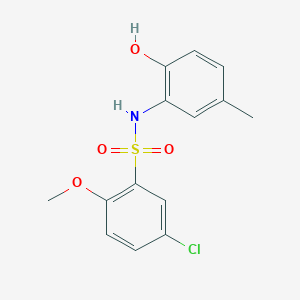
N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the N-(2,5-dimethoxyphenyl) structure are generally part of the larger family of phenethylamines, which are organic compounds that often have psychoactive properties . They are characterized by a phenethylamine core, which consists of a phenyl ring bound to an amino (NH2) group through an ethyl chain .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under controlled conditions . For example, one method for synthesizing related compounds involves reacting 2,5-dimethoxybenzaldehyde with a suitable amine .Molecular Structure Analysis
The molecular structure of these compounds typically includes a phenyl ring with two methoxy (OCH3) groups attached at the 2 and 5 positions . The exact structure would depend on the specific compound and the groups attached to the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on their exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their exact structure. For example, the presence of different functional groups can influence properties like solubility, melting point, and reactivity .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO3/c1-21-9-3-4-13(22-2)12(7-9)19-15(20)10-5-8(16)6-11(17)14(10)18/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDCQYXEUHECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC(=C2)I)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)
![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)

![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)
